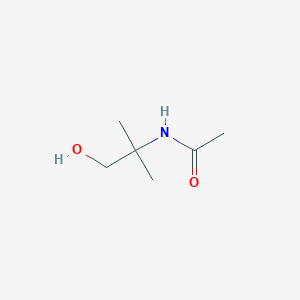
(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups, including a fluorophenyl group, a cyclopropane carbonyl group, a piperazine ring, a methylsulfonyl group, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a fluorophenyl group, a cyclopropane ring, a carbonyl group, a piperazine ring, a methylsulfonyl group, and a piperidine ring . These groups are likely arranged in a specific configuration to give the compound its unique properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of a fluorophenyl group, for example, could make the compound more lipophilic, while the presence of a piperazine ring could make it more basic .Scientific Research Applications
Psychoactive Substance Research
Studies have investigated the prevalence and effects of new psychoactive substances, including compounds structurally similar to the one . These substances, often labeled as "research chemicals," "bath salts," or "plant food," have been found in various legal highs and are of significant interest due to their psychoactive effects and potential for abuse. Research aimed at identifying these substances in biological samples has highlighted the need for analytical methods to detect and quantify their presence, underscoring the ongoing challenge they pose to public health and forensic toxicology (Rust, Baumgartner, Dally, & Kraemer, 2012).
Pharmacokinetics and Metabolism
Understanding the disposition and metabolism of psychoactive substances is crucial for assessing their pharmacological profiles, safety, and potential therapeutic applications. Studies have detailed the metabolism pathways of compounds with structural features similar to “(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone,” highlighting the importance of such research in developing safe and effective therapeutic agents. For instance, the metabolism of novel orexin receptor antagonists and their elimination via fecal and urinary routes provide insights into the pharmacokinetics of new therapeutic molecules (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Health Implications
The study of synthetic cannabinoids and similar psychoactive substances reveals significant health risks associated with their use, including acute kidney injury (AKI) and other severe adverse effects. Investigations into incidents of AKI following synthetic cannabinoid use have highlighted the potential for these substances to cause significant harm, leading to hospitalization and, in some cases, death. This research underscores the importance of public health awareness and regulatory measures to mitigate the risks associated with the use of these substances (Murphy, Weidenbach, Van Houten, Gerona, Moran, Kirschner, Marraffa, Stork, Birkhead, Newman, Hendrickson, Horowitz, Vian, Leman, Thornton, Wood, Myers, Orr, Devlin, Schwartz, & Buser, 2012).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . As ENTs are involved in the transport of nucleosides across the cell membrane, their inhibition can disrupt these processes and potentially affect downstream biochemical pathways .
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect once it binds to its targets .
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to a reduction in the transport of nucleosides across the cell membrane . This can affect nucleotide synthesis and the regulation of adenosine function .
properties
IUPAC Name |
[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O4S/c1-30(28,29)25-8-6-16(7-9-25)20(26)23-10-12-24(13-11-23)21(27)19-14-18(19)15-2-4-17(22)5-3-15/h2-5,16,18-19H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFRPIBESVQMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/no-structure.png)
![2-((2-chlorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2855136.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2855140.png)


![2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol](/img/structure/B2855148.png)


![N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2855151.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2855152.png)
![2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2855154.png)
![(1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate](/img/structure/B2855156.png)